![molecular formula C8H7FO2 B074067 alpha-Fluorophenylacetic acid CAS No. 1578-63-8](/img/structure/B74067.png)
alpha-Fluorophenylacetic acid
Overview
Description
Alpha-Fluorophenylacetic acid is a chemical compound with the molecular formula C8H7FO2 . It is also known by other names such as 2-fluoro-2-phenylacetic acid, fluorophenylacetic acid, fluoro phenyl acetic acid, and benzeneacetic acid .
Molecular Structure Analysis
The molecular structure of alpha-Fluorophenylacetic acid consists of a phenyl group (a ring of six carbon atoms) attached to a two-carbon chain, one of which is a carboxylic acid group (COOH) and the other is a fluorine atom . The InChI Key is ATPPNMLQNZHDOG-ZETCQYMHSA-M .Physical And Chemical Properties Analysis
Alpha-Fluorophenylacetic acid is a crystalline powder or crystals . It has a molecular weight of 154.14 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Chemical Properties
2-Fluoro-2-phenylacetic acid has a molecular weight of 154.14 and its IUPAC name is fluoro(phenyl)acetic acid . It is a solid substance stored in dry conditions at 2-8°C .
Safety Information
This compound is classified as dangerous with hazard statements H301+H311+H331-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Enzymatic Synthesis
Fluorinated compounds like 2-fluoro-2-phenylacetic acid are widely used in molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzymatic synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists .
Role in Enzyme-Catalyzed Reactions
A favorable (S)-configuration was observed in the fast reaction using racemic 2-fluoro-2-phenylacetic acid . The results show that the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and that this non-natural compound is more reactive than fluoroacetic acid .
Applications in Pharmaceuticals
Through molecular simulation, antiviral N-heterocycles (2’-fluoro-2’-deoxycytidine) was evaluated for its inhibitory effect on protease and showed good affinity for target receptors . This suggests potential applications of 2-fluoro-2-phenylacetic acid in the development of antiviral drugs .
Applications in Molecular Imaging
Fluorinated compounds are used in molecular imaging . The presence of fluorine atoms can enhance the performance of these compounds, potentially making 2-fluoro-2-phenylacetic acid a valuable compound in this field .
Applications in Material Science
Fluorinated compounds are also used in material science . The unique properties of fluorine atoms can enhance the performance of these materials, suggesting potential applications of 2-fluoro-2-phenylacetic acid in this field .
Future Development Trends
The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPNMLQNZHDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901720 | |
Record name | NoName_860 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Fluorophenylacetic acid | |
CAS RN |
1578-63-8 | |
Record name | α-Fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1578-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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